3-Acetyl-4-chlorobenzenesulfonamide
Description
3-Acetyl-4-chlorobenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a chlorine atom at the 4-position, an acetyl group (-COCH₃) at the 3-position, and a sulfonamide (-SO₂NH₂) functional group. Sulfonamides are widely studied for their pharmacological relevance, including diuretic, antibacterial, and carbonic anhydrase inhibitory activities . The acetyl group may enhance metabolic stability or influence binding affinity compared to other substituents, as seen in derivatives like 4-Acetamido-3-chlorobenzenesulfonyl chloride (CAS 90071-24-0, ).
Properties
Molecular Formula |
C8H8ClNO3S |
|---|---|
Molecular Weight |
233.67 g/mol |
IUPAC Name |
3-acetyl-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C8H8ClNO3S/c1-5(11)7-4-6(14(10,12)13)2-3-8(7)9/h2-4H,1H3,(H2,10,12,13) |
InChI Key |
PUDJLGGRYUFSDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Acetyl-4-chlorobenzenesulfonamide typically involves the acetylation of 4-chlorobenzenesulfonamide. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the amino group .
Chemical Reactions Analysis
3-Acetyl-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield amines.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) to form different derivatives
Scientific Research Applications
3-Acetyl-4-chlorobenzenesulfonamide has several applications in scientific research:
Chemistry: It serves as a reagent in organic synthesis and a catalyst in various chemical reactions.
Industry: It is used as a preservative, disinfectant, and buffering agent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Acetyl-4-chlorobenzenesulfonamide involves its interaction with specific enzymes. For instance, it inhibits aldehyde dehydrogenase by binding to the active site of the enzyme, preventing the oxidation of aldehydes to carboxylic acids. Similarly, its inhibitory effects on COX-2 and 5-LOX involve blocking the enzyme’s active site, thereby reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their substituents:
Key Observations :
- Electron-withdrawing vs. electron-donating groups: The acetyl group (moderately electron-withdrawing) in this compound may reduce nucleophilic reactivity compared to the amino group in 3-Amino-4-chloro-N-cyclopentylbenzenesulfonamide, which can participate in hydrogen bonding as a donor .
- Halogen effects : Fluorine in 3-Chloro-4-fluorobenzenesulfonamide offers greater electronegativity and smaller steric bulk than chlorine, affecting crystal packing and solubility .
Physicochemical Properties
- Solubility: Sulfonamides with polar substituents (e.g., amino, acetyl) generally exhibit improved water solubility. The acetyl group may introduce moderate polarity, whereas nitro groups reduce solubility due to increased hydrophobicity.
- Hydrogen bonding: Amino groups act as hydrogen bond donors (e.g., 3-Amino-4-chloro-N-cyclopentylbenzenesulfonamide), while acetyl and nitro groups serve as acceptors, influencing crystal lattice stability .
Crystallographic Insights
Crystallographic studies of related compounds, such as 3-(4-Chlorobenzenesulfonamido)-5-methylcyclohex-2-en-1-one (), highlight the role of hydrogen bonding in molecular packing. Tools like SHELX and ORTEP-3 are critical for resolving such structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
